1,2,2-Trimethyl-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 1,2,2-Trimethyl-5-oxopyrrolidine-3-carboxylic acid and its derivatives often involves organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method has been used to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .
Molecular Structure Analysis
The molecular structure of 1,2,2-Trimethyl-5-oxopyrrolidine-3-carboxylic acid is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
Chemical Reactions Analysis
The chemical reactions involving 1,2,2-Trimethyl-5-oxopyrrolidine-3-carboxylic acid are typically organocatalytic enantioselective Michael addition reactions . These reactions involve 4-alkyl-substituted 4-oxo-2-enoates and nitroalkanes .
Scientific Research Applications
Anti-Inflammatory Applications
1,2,2-Trimethyl-5-oxopyrrolidine-3-carboxylic acid: derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents. These compounds have shown promising results against matrix metalloproteinases (MMPs), which play a significant role in inflammatory processes .
Anticancer Activity
Derivatives of this compound have been explored for their anticancer properties. Certain synthesized variants displayed high anticancer activity with IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as therapeutic agents .
Antibacterial and Antifungal Properties
The core structure of 5-oxopyrrolidine derivatives, which includes 1,2,2-Trimethyl-5-oxopyrrolidine-3-carboxylic acid , has been identified as a promising scaffold for developing new drugs targeting multidrug-resistant Gram-positive pathogens and drug-resistant fungi .
Chemical Synthesis and Drug Design
This compound serves as a building block in the synthesis of various pharmacologically active molecules. Its reactivity and structural features make it suitable for creating a diverse array of derivatives with potential therapeutic applications .
Analytical Chemistry
In analytical chemistry, 1,2,2-Trimethyl-5-oxopyrrolidine-3-carboxylic acid can be used as a standard or reference compound in chromatographic analysis and mass spectral analysis, aiding in the identification and quantification of similar structures .
Biochemical Research
The compound’s derivatives are used in biochemical research to study enzyme inhibition, receptor binding, and other cellular processes that are crucial for understanding disease mechanisms and developing new treatments .
Material Science
In material science, the compound’s derivatives could be utilized in the development of novel materials with specific properties, such as enhanced durability or controlled drug release .
Environmental Science
Lastly, in environmental science, researchers might investigate the degradation products of this compound to assess its environmental impact and develop strategies for its safe disposal or bioremediation .
Future Directions
The future directions for the research and development of 1,2,2-Trimethyl-5-oxopyrrolidine-3-carboxylic acid and its derivatives could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the synthetic strategies used, such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
properties
IUPAC Name |
1,2,2-trimethyl-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-8(2)5(7(11)12)4-6(10)9(8)3/h5H,4H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHNHROUKUVAHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC(=O)N1C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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